molecular formula C12H18N2O B13869230 4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde CAS No. 28031-47-2

4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde

Cat. No.: B13869230
CAS No.: 28031-47-2
M. Wt: 206.28 g/mol
InChI Key: WXTZDDQWRDDXCF-UHFFFAOYSA-N
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Description

4-{2-(Dimethylamino)ethylamino}benzaldehyde is a tertiary amine-substituted benzaldehyde derivative characterized by a dimethylaminoethyl-methylamino side chain attached to the benzaldehyde ring. This compound’s structure combines electron-donating dimethylamino groups with the electrophilic aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, ligands, and polymer initiators. Its reactivity is influenced by the interplay between the aldehyde’s electrophilicity and the basicity of the tertiary amine group.

Properties

CAS No.

28031-47-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde

InChI

InChI=1S/C12H18N2O/c1-13(2)8-9-14(3)12-6-4-11(10-15)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

WXTZDDQWRDDXCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde typically involves the reaction of benzaldehyde with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:

Benzaldehyde+Dimethylaminoethylamine4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde\text{Benzaldehyde} + \text{Dimethylaminoethylamine} \rightarrow \text{4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde} Benzaldehyde+Dimethylaminoethylamine→4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde

Industrial Production Methods

In an industrial setting, the production of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amine groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.

Major Products Formed

    Oxidation: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzoic acid.

    Reduction: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-{2-(Dimethylamino)ethylamino}benzaldehyde and related compounds:

Compound Name Substituents/Functional Groups Key Structural Differences Notable Properties/Applications
4-{2-(Dimethylamino)ethylamino}benzaldehyde Aldehyde, dimethylaminoethyl-methylamino side chain Reference compound High basicity; used in ligand synthesis and polymer chemistry
Ethyl 4-(dimethylamino) benzoate Benzoate ester, dimethylamino group Aldehyde replaced with ester Higher degree of conversion in resin polymerization; superior physical properties in dental cements
4-[2-(Dimethylamino)ethoxy]benzaldehyde Aldehyde, ethoxy-dimethylamino linker Ethoxy spacer instead of aminoethyl chain Increased polarity; potential solubility in polar solvents
4-(Dimethylamino)-2-methylbenzaldehyde Aldehyde, dimethylamino group, methyl substituent Methyl group at position 2 on aromatic ring Steric hindrance reduces aldehyde reactivity; used in dye synthesis
4-(Dimethylamino)benzohydrazide Hydrazide, dimethylamino group Aldehyde replaced with hydrazide Strong hydrogen bonding; crystallographic applications
Ethyl 4-(Dimethylamino) Benzoate
  • Reactivity: The ester group reduces electrophilicity compared to the aldehyde in the target compound. However, the dimethylamino group enhances electron donation, improving stability in polymerization reactions.
  • Applications : Demonstrates superior performance in resin cements, achieving a 15–20% higher degree of conversion than methacrylate derivatives .
4-[2-(Dimethylamino)ethoxy]benzaldehyde
  • The oxygen atom may reduce hydrogen-bonding capacity compared to the amino group in the target compound.
  • Applications : Used as a precursor in drug synthesis where solubility modulation is critical .
4-(Dimethylamino)-2-methylbenzaldehyde
  • Reactivity : The methyl group at position 2 introduces steric hindrance, reducing accessibility of the aldehyde group for nucleophilic additions.
  • Applications : Employed in photoredox catalysis and as a building block for fluorescent dyes .
4-(Dimethylamino)benzohydrazide
  • Reactivity : The hydrazide group enables nucleophilic reactivity (e.g., condensation with ketones), contrasting with the electrophilic aldehyde.
  • Applications : Forms stable crystals with lattice energies of −365 kJ/mol, attributed to N–H···O hydrogen bonds .

Physical and Chemical Properties

  • Solubility: The ethoxy derivative (4-[2-(Dimethylamino)ethoxy]benzaldehyde) may exhibit higher solubility in polar solvents than the target compound due to its oxygen-containing spacer .
  • Thermal Stability: Hydrazide derivatives like 4-(Dimethylamino)benzohydrazide display higher melting points (~200°C) due to strong intermolecular interactions, whereas aldehydes are typically more volatile .
  • Electronic Effects: The dimethylamino group in all compounds donates electrons, but steric effects in 4-(Dimethylamino)-2-methylbenzaldehyde diminish this influence on the aldehyde group .

Research Findings

  • Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in resin cements, achieving a 92% degree of conversion with diphenyliodonium hexafluorophosphate (DPI) .
  • Crystallography: 4-(Dimethylamino)benzohydrazide’s crystal structure reveals a planar hydrazide group and extensive hydrogen-bonding networks, critical for material science applications .

Biological Activity

4-{2-(Dimethylamino)ethylamino}benzaldehyde, commonly referred to as DMAB, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of aldehyde dehydrogenases (ALDHs). This article explores the biological properties of DMAB, including its mechanism of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15N2O
  • Molar Mass : 193.25 g/mol
  • CAS Number : 100-10-7

The structure of DMAB features a dimethylamino group attached to a benzaldehyde moiety, which is crucial for its biological interactions.

DMAB has been identified as a reversible inhibitor of several ALDH isoforms. ALDH enzymes play a critical role in the metabolism of aldehydes and are implicated in various physiological and pathological processes, including cancer progression. Inhibition of ALDH can lead to increased levels of reactive aldehydes, which may induce cytotoxicity in cancer cells.

Inhibition of Aldehyde Dehydrogenases (ALDHs)

Research indicates that DMAB exhibits selective inhibitory effects on different ALDH isoforms. For instance:

  • ALDH1A3 Inhibition : DMAB shows potent inhibitory activity against ALDH1A3, which is overexpressed in prostate cancer cells. Studies report IC50 values in the micromolar range (10–200 μM), indicating significant cytotoxicity against prostate cancer cell lines such as LNCaP and DU145 .
  • Cytotoxicity Assessment : In vitro assays demonstrate that DMAB and its analogues can induce apoptosis in cancer cells by disrupting cellular redox balance and promoting oxidative stress .

Table 1: Summary of Biological Activity Studies

StudyCell LineALDH Isoform TargetedIC50 (μM)Observations
LNCaPALDH1A361High antiproliferative activity
DU145ALDH1A147Significant cytotoxicity
PC3Multiple Isoforms10–200Dose-dependent effects observed

Case Study: Prostate Cancer Treatment

A study focusing on the application of DMAB in prostate cancer treatment highlighted its potential as a therapeutic agent. The compound was shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. The combination led to improved survival rates in preclinical models compared to monotherapy approaches .

Safety Profile and Toxicology

While DMAB exhibits promising biological activity, its safety profile remains a concern. According to safety data sheets, exposure can lead to irritation of the skin and eyes, necessitating appropriate handling measures . Long-term toxicity studies are required to fully assess its safety for clinical use.

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